molecular formula C14H12F3N5O3S B10951420 ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate

ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate

Cat. No.: B10951420
M. Wt: 387.34 g/mol
InChI Key: CWVAACDYGSRLIY-UHFFFAOYSA-N
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Description

Ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate is a complex organic compound featuring a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a thioamide and a hydrazine derivative can yield the thieno[2,3-c]pyrazole scaffold.

    Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

    Amidation: The final step involves the coupling of the pyrazole carboxylate with an amine derivative to introduce the carbonylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

Medicinally, this compound is investigated for its potential pharmacological properties. Its unique structure may offer advantages in drug design, such as improved bioavailability or target specificity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole
  • 3-Ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole

Uniqueness

Ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate stands out due to its thieno[2,3-c]pyrazole core, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions or stability under various conditions.

Properties

Molecular Formula

C14H12F3N5O3S

Molecular Weight

387.34 g/mol

IUPAC Name

ethyl 3-[[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbonyl]amino]-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C14H12F3N5O3S/c1-3-25-13(24)7-5-9(20-19-7)18-11(23)8-4-6-10(14(15,16)17)21-22(2)12(6)26-8/h4-5H,3H2,1-2H3,(H2,18,19,20,23)

InChI Key

CWVAACDYGSRLIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C

Origin of Product

United States

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